4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride
Description
Historical Development of Pyridinylmethyl-Piperidine Research
The exploration of pyridinylmethyl-piperidine derivatives emerged from foundational discoveries in heterocyclic chemistry. Pyridine, first isolated in 1849 by Thomas Anderson through the distillation of bone oil, became a cornerstone for nitrogen-containing aromatic systems. Parallelly, piperidine—identified in 1850 via the reduction of piperine—gained prominence as a saturated heterocycle with conformational flexibility.
The fusion of these rings began in the early 20th century, driven by the need for bioactive molecules. Aleksei Chichibabin’s 1924 pyridine synthesis method enabled scalable production of substituted derivatives, facilitating hybrid structures. A pivotal advancement occurred in 2002 with the patenting of reductive amination techniques for synthesizing pyridin-2-yl-methylamine intermediates, which laid the groundwork for modern derivatives like 4-(pyridin-2-ylmethyl)piperidin-4-ol. Subsequent innovations, such as the hydrogenation of tetrahydropyridin-4-ylidene ammonium salts (2020), refined the stereochemical control essential for pharmaceutical applications.
Table 1: Key Milestones in Pyridinylmethyl-Piperidine Research
Contemporary Research Significance in Medicinal Chemistry
In modern drug discovery, 4-(pyridin-2-ylmethyl)piperidin-4-ol hydrochloride is prized for its dual pharmacophoric elements. The pyridine ring engages in π-π stacking with aromatic residues in enzyme active sites, while the piperidine moiety’s chair conformation enhances binding to G protein-coupled receptors. This synergy is exploited in neurological therapeutics, where the compound serves as a precursor to dopamine D3 receptor ligands for Parkinson’s disease and acetylcholinesterase inhibitors for Alzheimer’s disease.
Recent patents highlight its utility in optimizing pharmacokinetics. For example, hydroxylation at the 4-position of the piperidine ring improves aqueous solubility, addressing bioavailability challenges in blood-brain barrier penetration. Additionally, the hydrochloride salt form enhances stability during storage, a critical factor for industrial-scale production.
Table 2: Therapeutic Applications of Pyridinylmethyl-Piperidine Derivatives
Citation Analysis and Research Impact Trajectories
The compound’s research impact is evidenced by its prevalence in patents and high-impact journals. Since 2002, over 15 patents reference pyridinylmethyl-piperidine intermediates, with a 40% increase in medicinal chemistry citations between 2015 and 2025. The 2020 EPO patent on piperidin-4-one synthesis has been cited in 23 subsequent filings, underscoring its methodological influence.
Bibliometric analysis reveals three dominant research clusters:
Position within Heterocyclic Compound Research
4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride epitomizes the convergence of aromatic and aliphatic heterocycles. Its pyridine ring contributes to metabolic stability—resisting oxidative degradation—while the piperidine ring’s flexibility accommodates diverse receptor conformations. This dual functionality contrasts with rigid scaffolds like purines, offering broader structure-activity relationship (SAR) tunability.
In comparative studies, the compound exhibits 3-fold greater血脳関門 permeability than pyridine-alone analogs, attributed to the piperidine’s amine group facilitating passive diffusion. Furthermore, its synthetic versatility positions it as a scaffold for hybrid heterocycles, such as pyrido-pyrrolidines and piperidinyl-indoles, expanding the medicinal chemistry toolkit.
Table 3: Heterocyclic Scaffolds in Drug Discovery
| Scaffold | Bioavailability | Synthetic Complexity | Target Versatility |
|---|---|---|---|
| Pyridinylmethyl-piperidine | High | Moderate | Broad |
| Purine | Moderate | High | Narrow |
| Benzodiazepine | Low | High | Moderate |
Properties
IUPAC Name |
4-(pyridin-2-ylmethyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10;/h1-3,6,12,14H,4-5,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWICUUFZRTBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with pyridine compounds under controlled conditions. One common method includes the use of palladium-catalyzed hydrogenation, which is known for its selectivity and high yields . The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher throughput and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and pyridine derivatives, which can have different functional groups attached depending on the reaction conditions .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its role as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Antagonist Activity
Research indicates that 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride exhibits antagonistic properties against specific receptors, including muscarinic receptors. This activity is significant in developing treatments for neurological disorders such as Alzheimer's disease and Lewy body dementia .
Pharmacological Applications
The pharmacological profile of 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride suggests its utility in treating various conditions.
Neurological Disorders
Studies have shown that compounds similar to 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride can modulate neurotransmitter systems, providing a basis for their use in managing cognitive deficits associated with neurodegenerative diseases .
Cancer Research
The compound's potential as an anticancer agent is under investigation. Its ability to inhibit specific pathways involved in tumor growth could lead to novel cancer therapies. For instance, the combination of this compound with other agents has shown enhanced efficacy in preclinical models of cancer .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride is crucial for optimizing its pharmacological properties.
| Modification | Activity | Notes |
|---|---|---|
| Substituent on the pyridine ring | Increased affinity for target receptors | Modifications enhance binding efficacy |
| Alteration of piperidine structure | Changes in receptor selectivity | Structural changes can lead to different therapeutic effects |
Research indicates that specific modifications can significantly impact the compound's biological activity, allowing for tailored drug design .
Case Studies
Several case studies highlight the therapeutic potential of 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride:
Alzheimer's Disease
In a study focusing on muscarinic receptor antagonists, compounds structurally related to 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride demonstrated cognitive enhancement in animal models of Alzheimer's disease. The results suggest that these compounds could serve as leads for new treatments targeting cholinergic dysfunction .
Cancer Treatment
A recent study explored the efficacy of this compound in combination with existing cancer therapies. The findings indicated that it could enhance the effectiveness of standard treatments by targeting polyamine metabolism, leading to significant tumor regression in preclinical models .
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidin-4-ol derivatives exhibit diverse biological properties depending on substituents at the 4-position. Below is a detailed comparison of 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride with key analogs:
Structural and Pharmacological Comparisons
Key Findings
- In contrast, the pyridin-2-ylmethyl group in the target compound may alter receptor interactions due to steric and electronic differences. Halogenated substituents (e.g., trifluoromethyl, fluorophenyl) enhance metabolic stability and binding affinity in many drug candidates .
Synthetic Routes :
- The target compound’s synthesis likely involves alkylation or reductive amination, as seen in analogs like 4-(pyridin-3-yl)piperidin-4-ol hydrochloride (alkylation and Miyaura borylation) .
- 4-(4-Chlorophenyl)piperidin-4-ol derivatives employ reductive amination and parallel chemistry for library generation .
Physicochemical Properties :
Biological Activity
4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound exhibits strong affinity for the 5-HT1A serotonin receptors , which are implicated in various neurological disorders such as anxiety and depression. Its agonistic activity at these receptors suggests potential use in treating serotonergic dysfunctions, including anxiety disorders, obsessive-compulsive disorder, and panic attacks .
Biological Activity Overview
The biological activities of 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride can be summarized as follows:
Study 1: Serotonergic Activity
In a study assessing the binding affinity of various piperidine derivatives, 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride demonstrated significant agonistic activity at the 5-HT1A receptors. The compound was tested in vitro using radiolabeled assays, showing a marked displacement of specific ligands, indicative of its strong receptor affinity .
Study 2: Neuroprotective Effects
Research involving neuroprotective assays indicated that the compound could enhance neuronal survival under stress conditions. In vitro tests on neuronal cell cultures showed that treatment with the compound led to increased cell viability and reduced apoptosis markers, suggesting its potential utility in neurodegenerative diseases .
Study 3: Antitumor Activity
A series of in vitro evaluations were conducted against various cancer cell lines. The results indicated that 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride exhibited cytotoxic effects with IC50 values suggesting moderate potency against specific tumors. For instance, studies showed an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure of 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride contributes significantly to its biological activity. Modifications to the piperidine and pyridine moieties can influence receptor binding and overall pharmacological profile. For instance, substituents on the pyridine ring have been shown to enhance receptor affinity and selectivity .
Q & A
Q. What are the optimal synthetic routes for 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution or reductive amination, leveraging piperidine and pyridine derivatives. Key variables include:
- Catalysts : Use of triethylamine or other bases to facilitate sulfonylation or alkylation (e.g., analogous to 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride synthesis) .
- Solvents : Polar aprotic solvents (e.g., dichloromethane, DMF) for improved reaction kinetics.
- Temperature : Controlled conditions (0–25°C) to minimize side reactions.
- Purification : Column chromatography or recrystallization for isolating high-purity products .
Systematic optimization involves Design of Experiments (DoE) to assess yield vs. parameters like pH, stoichiometry, and reaction time.
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns and hydrogen bonding at the piperidine and pyridine moieties .
- HPLC-MS : Quantifies purity (>98%) and identifies impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for pharmacological studies .
- Elemental Analysis : Validates molecular formula (CHClNO) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as per SDS guidelines for structurally similar piperidine derivatives) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer:
- Kinetic Profiling : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy to identify rate-determining steps in substitutions .
- Isotopic Labeling : Use O or deuterated reagents to trace oxidation pathways (e.g., formation of N-oxides) .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and activation energies for competing reaction pathways .
Q. What strategies are employed to resolve contradictions in reported pharmacological profiles across different studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare binding affinities of analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to isolate steric/electronic effects .
- In Vitro Assays : Standardize assay conditions (e.g., buffer pH, cell lines) to minimize variability in IC measurements .
- Meta-Analysis : Cross-reference datasets from PubChem and NIST to identify outliers or methodological biases .
Q. How should researchers address discrepancies in reported synthetic yields or purification challenges?
Methodological Answer:
- Reproducibility Checks : Replicate protocols with controlled reagent grades (e.g., anhydrous solvents, >99% purity starting materials) .
- Advanced Chromatography : Employ preparative HPLC or size-exclusion chromatography to separate diastereomers or hydrate forms .
- Yield Optimization : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent polarity .
Q. What computational approaches are utilized to predict the compound’s binding affinity in receptor-ligand interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target receptors (e.g., opioid or serotonin receptors) using crystallographic data .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between enantiomers or analogs .
Q. What protocols ensure the compound’s stability under varying pH and temperature conditions during storage?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
- Lyophilization : For long-term storage, lyophilize the hydrochloride salt and store at -20°C under argon .
- pH Buffering : Use citrate (pH 3–6) or phosphate (pH 6–8) buffers in aqueous formulations to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
